molecular formula C13H17NO3S2 B2759824 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide CAS No. 2034257-21-9

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide

Cat. No.: B2759824
CAS No.: 2034257-21-9
M. Wt: 299.4
InChI Key: HDKZBNZOGLIRSD-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzothiophene core, a hydroxyethyl group, and a propane sulfonamide side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors associated with inflammatory or metabolic pathways. Crystallographic studies for such compounds often employ tools like SHELX for structural refinement, ensuring precise molecular geometry determination .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-2-7-19(16,17)14-8-12(15)11-9-18-13-6-4-3-5-10(11)13/h3-6,9,12,14-15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKZBNZOGLIRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Functionalization

The 1-benzothiophene-3-yl group is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. For instance, lithiation of 1-benzothiophene at the 3-position using n-butyllithium, followed by reaction with ethylene oxide, yields 2-hydroxyethyl-1-benzothiophene. Subsequent nitration and reduction steps introduce the amine group:

  • Nitration : Treatment with concentrated nitric acid in sulfuric acid introduces a nitro group at the 3-position.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 2-amino-1-(1-benzothiophen-3-yl)ethanol.

Alternative Route : A Henry reaction between 1-benzothiophene-3-carbaldehyde and nitromethane generates a β-nitro alcohol, which is reduced to the amine using LiAlH₄.

Sulfonamide Formation

Reaction with Propane-1-sulfonyl Chloride

The amine intermediate is reacted with propane-1-sulfonyl chloride under basic conditions to form the sulfonamide bond. Typical conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.
  • Temperature : 0–25°C, with stirring for 4–12 hours.

Procedure :

  • Dissolve 2-amino-1-(1-benzothiophen-3-yl)ethanol (1.0 equiv) in DCM.
  • Add TEA (2.5 equiv) and propane-1-sulfonyl chloride (1.2 equiv) dropwise.
  • Stir at room temperature overnight.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 55–68% (estimated from analogous reactions in PMC4495025 and PMC6264137).

Optimization and Troubleshooting

Protective Group Strategies

The hydroxyl group may compete with the amine during sulfonylation. Protection as a tert-butyldimethylsilyl (TBDMS) ether prior to sulfonamide formation prevents undesired side reactions:

  • Protect the hydroxyl group with TBDMS-Cl/imidazole in DMF.
  • Perform sulfonylation as described.
  • Deprotect using tetrabutylammonium fluoride (TBAF).

Steric and Electronic Effects

The bulkiness of the benzothiophene system may slow the reaction. Increasing reaction time or using a polar aprotic solvent (e.g., DMF) enhances reactivity.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.80–7.40 (m, 4H, benzothiophene-H),
    • δ 4.20 (m, 1H, -CH(OH)-),
    • δ 3.50 (m, 2H, -SO₂NHCH₂-),
    • δ 1.80–1.20 (m, 5H, propane-sulfonamide and -OH).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 325.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Direct Sulfonylation Simple, one-step procedure Competing hydroxyl reactivity 55–68
Protective Group Route Higher purity Additional steps increase time/cost 60–72

Industrial-Scale Considerations

For large-scale production (e.g., patents US20080312205A1 and EP0682663B1):

  • Continuous Flow Reactors : Improve heat transfer and mixing.
  • Solvent Recovery : Toluene or isopropyl alcohol for recrystallization.
  • Catalysis : Phase-transfer catalysts (e.g., TDA-1) enhance reaction rates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide would depend on its specific biological target. . The hydroxyethyl and sulfonamide groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with thiophene- and sulfonamide-containing analogs.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Pharmacological Role
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide Benzothiophene Hydroxyethyl, sulfonamide Enzyme inhibition, solubility modulation
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino, alcohol Adrenergic receptor modulation
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Thiophene + naphthalene Methylamino, naphthol Estrogen receptor interaction
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene + naphthalene Naphthyloxy, methylamine Serotonin/norepinephrine reuptake inhibition

Key Findings :

Benzothiophene vs. Thiophene-based analogs (e.g., compounds a and b in ) prioritize amine/alcohol functionalities, which may limit solubility compared to sulfonamide groups .

Sulfonamide vs. Amine-containing analogs (e.g., compound e in ) are more prone to metabolic oxidation, whereas sulfonamides exhibit greater metabolic stability .

Steric and Electronic Effects :

  • The hydroxyethyl linker in the target compound introduces conformational flexibility, contrasting with rigid naphthalene-containing analogs (e.g., compound d in ), which may restrict binding to planar active sites .

Research Implications and Limitations

  • Structural Analysis : Crystallographic tools like SHELX are critical for resolving the stereochemistry of such compounds, particularly for verifying the hydroxyethyl group’s orientation .
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀ values, solubility metrics) for the target compound are absent in the provided evidence. Further studies are required to quantify its bioactivity relative to analogs.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This compound is characterized by its unique structure, which includes a benzothiophene moiety, contributing to its biological effects.

The primary mechanism of action for this compound involves the inhibition of bacterial growth. As a sulfonamide, it acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in the folic acid biosynthesis pathway in bacteria. By inhibiting this enzyme, the compound effectively disrupts the synthesis of folate, which is essential for bacterial growth and replication.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against selected microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Streptococcus pneumoniae8 µg/mL

These results indicate that the compound exhibits varying degrees of potency against different bacterial species, with Streptococcus pneumoniae being particularly susceptible.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study evaluated its effects on several cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The compound exhibited IC50 values ranging from 10 to 20 µM across these cell lines, suggesting a promising role in cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Absorption: The compound's absorption can be affected by pH levels and food intake.
  • Distribution: Its distribution in biological systems is influenced by its solubility and binding to plasma proteins.
  • Metabolism: It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions.
  • Excretion: The compound is primarily excreted via urine, with renal clearance being an important consideration for dosing regimens.

Case Study 1: Efficacy Against Resistant Strains

A recent study focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that this compound retained significant antibacterial activity even against methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer effects of this sulfonamide derivative on human breast cancer cells. The study demonstrated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzothiophene core via cyclization reactions using sulfur-containing precursors, often under acidic or thermal conditions.
  • Step 2 : Introduction of the hydroxyethyl group via nucleophilic substitution or epoxide ring-opening reactions.
  • Step 3 : Sulfonamide formation by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine).
    Optimization factors : Solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–60°C), and stoichiometric ratios are critical for yield and purity. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, SHELX programs (e.g., SHELXL) are used for refinement, especially when resolving hydroxyethyl group orientation or sulfonamide geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during sulfonamide coupling steps?

Contradictions often arise from:

  • Impurity profiles : Byproducts from incomplete substitution (e.g., residual hydroxyl groups) may skew yields.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may promote hydrolysis.
    Methodological resolution :
  • Use quantitative 19F NMR (if fluorinated analogs exist) to track reaction completion.
  • Employ High-Performance Liquid Chromatography (HPLC) with UV detection to quantify unreacted starting materials .

Q. What strategies are effective in optimizing the compound’s bioactivity against cancer cell lines?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiophene ring to enhance metabolic stability.
  • Pharmacophore modeling : Align sulfonamide and hydroxyethyl moieties with known enzyme active sites (e.g., tankyrase inhibitors).
  • In vitro assays : Use MTT assays on HT-29 (colon cancer) and MCF-7 (breast cancer) lines, comparing IC50 values against control compounds .

Q. How can crystallographic data address ambiguities in the compound’s hydrogen-bonding network?

  • SHELX refinement : SHELXL’s constraints refine hydrogen atom positions in high-resolution datasets.
  • Comparative analysis : Overlay multiple crystal structures (e.g., varying solvates) to identify conserved interactions, such as sulfonamide-O···H-N hydrogen bonds with adjacent water molecules. This clarifies hydration-dependent conformational changes .

Q. What in silico approaches predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions.
  • QSAR models : Train on PubChem datasets (e.g., LogP, polar surface area) to estimate blood-brain barrier permeability.
  • MD simulations : GROMACS-based trajectories assess sulfonamide group flexibility in aqueous vs. lipid bilayer environments .

Q. How do reaction conditions influence enantiomeric purity during hydroxyethyl group formation?

  • Chiral catalysts : Employ Jacobsen’s Mn(III)-salen complexes for asymmetric epoxide ring-opening.
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.
  • Circular Dichroism (CD) : Monitor optical activity post-synthesis to confirm retention of desired stereochemistry .

Methodological Notes

  • Contradiction handling : Cross-validate NMR and crystallographic data to resolve structural ambiguities.
  • Advanced instrumentation : Pair LC-MS with ion mobility spectrometry for high-throughput purity assessment.
  • Ethical considerations : Adhere to OECD guidelines for in vitro bioactivity testing to ensure reproducibility .

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